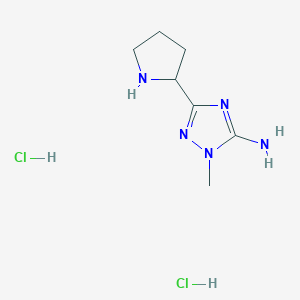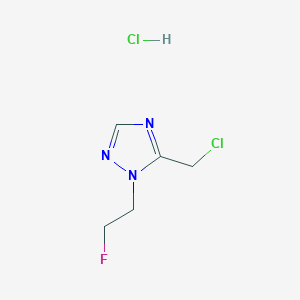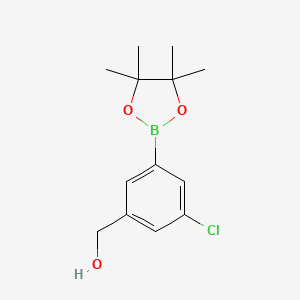
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
概要
説明
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: is a chemical compound with a complex structure that includes a chloro group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a methanol group attached to a phenyl ring
作用機序
In the Suzuki-Miyaura reaction, the boronic acid or its derivative acts as a nucleophile, the species that donates an electron pair to form a chemical bond. The reaction generally involves the coupling of a boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Borylation Reaction: : The starting material, 3-chlorophenylmethanol, undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Purification: : The reaction mixture is then purified to isolate the desired product, often using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity material suitable for various applications.
化学反応の分析
Types of Reactions
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: : The chloro group can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid derivative.
Reduction: : The major products include the corresponding alcohol or amine derivatives.
Substitution: : The major products are the substituted derivatives where the chloro group is replaced by other functional groups.
科学的研究の応用
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: : The compound is used in the production of advanced materials and in various industrial processes.
類似化合物との比較
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: can be compared with other similar compounds, such as:
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The presence of the methanol group in This compound makes it unique and suitable for specific applications where the hydroxyl group is advantageous.
特性
IUPAC Name |
[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKRASSKANIIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)

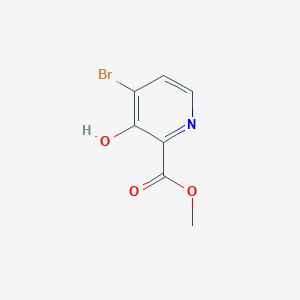
![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)
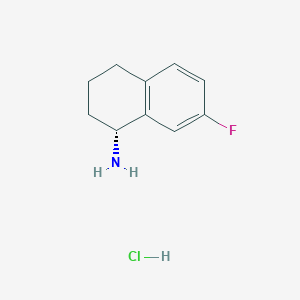
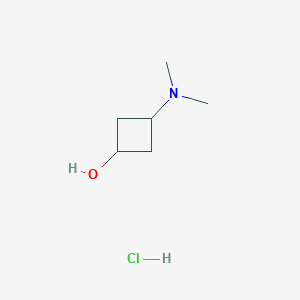
![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)

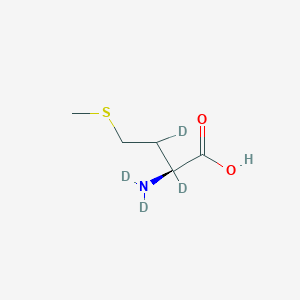
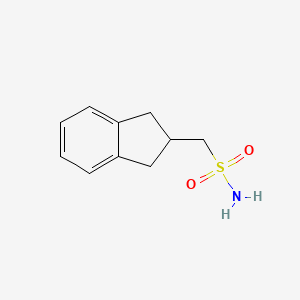
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
